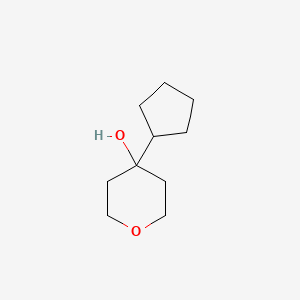

4-Cyclopentyltetrahydro-2H-pyran-4-OL

Description

Significance of the Tetrahydropyran (B127337) Ring System in Chemical Synthesis

The tetrahydropyran (THP) ring is a ubiquitous structural motif in organic chemistry, valued for its conformational stability and prevalence in biologically active compounds. rsc.org Its saturated, non-planar chair conformation is a common feature in pyranose sugars, such as glucose, highlighting its fundamental role in biochemistry. wikipedia.org In the realm of chemical synthesis, the THP moiety is a cornerstone for the construction of complex molecules. rsc.org

Derivatives of tetrahydropyran are frequently employed as protecting groups for alcohols. wikipedia.org Specifically, the reaction of an alcohol with 3,4-dihydropyran forms a 2-tetrahydropyranyl (THP) ether, which is stable under a wide range of reaction conditions, thereby masking the reactive hydroxyl group. wikipedia.org The alcohol can be readily regenerated by acid-catalyzed hydrolysis. wikipedia.org Beyond its role in protection strategies, the THP ring system is a core component of many natural products with significant biological activities, making the development of stereoselective methods for its synthesis a key objective in organic synthesis. rsc.orgresearchgate.net

Structural Classification and Nomenclature of Cyclopentyl-Substituted Tetrahydropyran-4-ols

According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for the saturated six-membered oxygen-containing heterocycle is "oxane". wikipedia.org However, the name "tetrahydropyran" remains widely used in literature. The nomenclature of a substituted tetrahydropyran, such as 4-Cyclopentyltetrahydro-2H-pyran-4-OL, is determined by a systematic set of rules. tlu.eeiupac.org The parent structure is the tetrahydropyran ring. The numbering of the ring atoms begins at the oxygen atom as position 1 and proceeds clockwise or counter-clockwise to give the substituents the lowest possible locants.

The name "this compound" can be deconstructed to understand the molecule's structure.

| Component | Meaning |

|---|---|

| tetrahydro- | Indicates the fully saturated version of the parent unsaturated heterocycle, pyran. wikipedia.org |

| 2H-pyran | Specifies the isomeric form of the parent pyran ring from which the saturated system is formally derived, ensuring unambiguous naming. wikipedia.org |

| -4-OL | Denotes a hydroxyl (-OH) group, the principal functional group, located at the 4th position of the ring. |

| 4-Cyclopentyl- | Indicates a cyclopentyl group attached as a substituent at the 4th position of the ring. |

This compound is classified as a tertiary alcohol and a cyclic ether. The presence of both the cyclopentyl group and the hydroxyl group at the C-4 position creates a quaternary carbon, a notable structural feature.

Historical Context and Evolution of Research on 4-Hydroxytetrahydropyrans

Research into 4-hydroxytetrahydropyrans and related structures has been largely driven by the need for efficient and stereoselective methods to construct the tetrahydropyran ring. One of the most significant and enduring strategies for this purpose is the Prins cyclization. researchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. researchgate.netbeilstein-journals.org The versatility of the Prins cyclization allows for the formation of various substituted tetrahydropyrans, including the 4-hydroxy derivatives, often with a high degree of stereocontrol. beilstein-journals.orgorganic-chemistry.org

Over the past few decades, numerous catalysts and reaction conditions have been developed to improve the efficiency and selectivity of the Prins cyclization. researchgate.netorganic-chemistry.org These include the use of various Lewis and Brønsted acids. researchgate.net For instance, phosphomolybdic acid has been shown to be an effective catalyst for the Prins cyclization in water, offering an environmentally friendly approach to tetrahydropyran-4-ol derivatives. organic-chemistry.org The development of asymmetric Prins cyclizations, using chiral catalysts, has also been a major area of focus, enabling the synthesis of enantiomerically enriched tetrahydropyran rings. organic-chemistry.org Beyond the Prins reaction, other methods such as intramolecular hydroalkoxylation of olefins and various oxa-Michael additions have also been developed as powerful tools for accessing these important heterocyclic structures. organic-chemistry.orgnih.gov

Overview of Research Trajectories for this compound

Specific research focused exclusively on this compound is not extensively documented in publicly available literature, suggesting it is a novel or highly specialized compound. However, research trajectories can be inferred from studies on analogous 4-alkyl-substituted tetrahydropyran-4-ols. A prominent example is 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol (commonly known as Florol or Rosanol), a compound widely used in the fragrance industry for its floral, lily-of-the-valley scent. nih.govgoogle.comresearchgate.net

The research and development of compounds like Florol highlight several potential trajectories for this compound:

Synthesis and Olfactory Properties: A primary research direction would be the development of efficient synthetic routes, likely via a Prins cyclization between a cyclopentyl-containing aldehyde and a homoallylic alcohol, or a related strategy. researchgate.net Following synthesis, a key area of investigation would be the characterization of its olfactory properties. The size and conformation of the C-4 substituent can significantly impact a molecule's scent profile, and the rigid, bulky cyclopentyl group could confer unique and potentially valuable fragrance characteristics. google.com

Stereoselective Synthesis: The quaternary center at C-4 in the title compound presents a significant synthetic challenge. Developing asymmetric methods to control the stereochemistry of this center would be a sophisticated research goal, as different stereoisomers could possess distinct properties.

Intermediate for Complex Molecule Synthesis: Given the prevalence of the tetrahydropyran ring in natural products, this compound could be designed as a chiral building block for the total synthesis of more complex target molecules. The cyclopentyl group could serve as a key structural element or be further functionalized in subsequent synthetic steps.

The table below summarizes key synthetic methods that could be applicable to the synthesis of this compound and related structures.

| Synthetic Method | Description | Key Features |

|---|---|---|

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. researchgate.netorganic-chemistry.org | Convergent, C-C and C-O bond forming, can be highly stereoselective. beilstein-journals.orgorganic-chemistry.org |

| Intramolecular Hydroalkoxylation | Cyclization of an unsaturated alcohol, often catalyzed by transition metals like platinum or cobalt. organic-chemistry.org | Atom-economical, tolerant of various functional groups. organic-chemistry.org |

| Oxa-Michael Addition | Intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system. nih.gov | Effective for forming the tetrahydropyran ring, particularly in the synthesis of natural products. nih.gov |

| Silyl (B83357) Enol Ether Prins Cyclization | A variation where a hydroxy silyl enol ether reacts with an aldehyde to form tetrahydropyran-4-ones. acs.org | Allows for the creation of a quaternary center with good diastereoselectivity. acs.org |

Ultimately, the research trajectory for this compound is likely to be driven by the discovery of interesting physical or biological properties, which would in turn motivate further synthetic and applicative studies.

Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-cyclopentyloxan-4-ol |

InChI |

InChI=1S/C10H18O2/c11-10(5-7-12-8-6-10)9-3-1-2-4-9/h9,11H,1-8H2 |

InChI Key |

SPVXCAHXBJEZCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2(CCOCC2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopentyltetrahydro 2h Pyran 4 Ol and Analogous Tetrahydropyran 4 Ols

Direct Synthetic Routes to 4-Cyclopentyltetrahydro-2H-pyran-4-OL

A primary and direct method for the synthesis of this compound involves the nucleophilic addition of a cyclopentyl organometallic reagent to the corresponding ketone, tetrahydropyran-4-one. This approach is a classic example of carbon-carbon bond formation at a carbonyl carbon. The two most common classes of reagents for this transformation are Grignard reagents and organolithium reagents.

The reaction proceeds via the attack of the nucleophilic carbon of the cyclopentyl moiety on the electrophilic carbonyl carbon of tetrahydropyran-4-one. This is followed by an aqueous workup to protonate the resulting alkoxide, yielding the desired tertiary alcohol. The general scheme for this synthesis is presented below:

Reaction Scheme:

Step 1 (Reagent Formation): Cyclopentyl bromide or chloride is reacted with magnesium metal in an ethereal solvent (such as diethyl ether or tetrahydrofuran) to form cyclopentylmagnesium bromide/chloride (a Grignard reagent). Alternatively, a cyclopentyl halide can be treated with lithium metal to generate cyclopentyllithium.

Step 2 (Nucleophilic Addition): The pre-formed organometallic reagent is then added to a solution of tetrahydropyran-4-one, typically at low temperatures to control the reactivity.

Step 3 (Aqueous Workup): The reaction mixture is quenched with an aqueous acid solution (e.g., ammonium (B1175870) chloride) to yield this compound.

This method is highly effective for the synthesis of tertiary alcohols with a specific alkyl or aryl group at the 4-position of the tetrahydropyran (B127337) ring.

Prins Cyclization Strategies for Tetrahydropyran-4-ol Scaffolds

The Prins cyclization is a powerful and versatile acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran-4-ol. This reaction proceeds through a series of steps involving the formation of an oxocarbenium ion, subsequent cyclization, and trapping of the resulting carbocation by a nucleophile (often water).

Acid-Catalyzed Condensation of Homoallylic Alcohols and Aldehydes

The fundamental Prins cyclization involves the condensation of a homoallylic alcohol with an aldehyde in the presence of a Brønsted or Lewis acid. The reaction is initiated by the activation of the aldehyde by the acid, followed by nucleophilic attack from the hydroxyl group of the homoallylic alcohol. This leads to the formation of an oxocarbenium ion, which then undergoes an intramolecular electrophilic attack by the alkene, resulting in the formation of the tetrahydropyran ring. The final step is the quenching of the resulting carbocation with water to afford the tetrahydropyran-4-ol.

Catalytic Systems in Prins Cyclization: Homo- and Heterogeneous Catalysis

A wide array of catalytic systems have been developed to promote the Prins cyclization, encompassing both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Lewis acids are commonly employed as catalysts. Examples include:

Tin(IV) chloride (SnCl₄): A classic and effective catalyst for Prins cyclizations.

Indium(III) chloride (InCl₃): Known for its mildness and high catalytic activity.

Iron(III) chloride (FeCl₃): An inexpensive and efficient catalyst.

Bismuth(III) chloride (BiCl₃): Often used under microwave irradiation to accelerate the reaction.

Brønsted acids such as sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) are also effective.

Heterogeneous Catalysis: The use of solid acid catalysts offers advantages in terms of catalyst recovery and recycling. Examples include:

Zeolites: Microporous aluminosilicate (B74896) minerals with strong acid sites.

Montmorillonite clay: A natural clay that can be acid-activated.

Sulfated zirconia: A solid superacid catalyst.

The choice of catalyst can significantly influence the reaction rate, yield, and stereoselectivity.

Stereochemical Control in Prins Cyclization Towards Tetrahydropyran-4-ols

Stereochemical control is a critical aspect of the Prins cyclization, as it can lead to the formation of multiple stereoisomers. The stereochemical outcome is often dictated by the geometry of the transition state during the cyclization step. A chair-like transition state is generally favored, which leads to the formation of the cis-isomer as the major product, where the substituents at the 2- and 6-positions of the tetrahydropyran ring are in an equatorial orientation.

The choice of catalyst and reaction conditions can also influence the stereoselectivity. For instance, certain chiral Lewis acids have been employed to achieve enantioselective Prins cyclizations. The nature of the substituents on both the homoallylic alcohol and the aldehyde also plays a crucial role in determining the facial selectivity of the cyclization.

Cyclization Reactions for Tetrahydropyran-4-one and Tetrahydropyran-4-ol Formation

Beyond the Prins cyclization, other strategies exist for the construction of the tetrahydropyran-4-one and tetrahydropyran-4-ol core.

Double-Conjugate Addition Approaches to Tetrahydropyran-4-one Derivatives

A notable method for the synthesis of tetrahydropyran-4-one derivatives involves a double-conjugate addition (or double Michael addition) to a divinyl ketone. In this approach, a nucleophile adds twice to a 1,4-dien-3-one system, leading to the formation of the heterocyclic ring.

A specific example is the synthesis of 3-aryl-substituted tetrahydropyran-4-ones. researchgate.net This process involves the double-conjugate addition of water to a divinyl ketone derivative. The reaction is typically acid-catalyzed. The mechanism involves an initial 1,4-addition of a water molecule to one of the α,β-unsaturated ketone moieties, followed by a second intramolecular 1,4-addition of the resulting hydroxyl group to the other conjugated system, thereby forming the tetrahydropyran ring.

The starting divinyl ketones can be prepared in a two-step sequence from the corresponding α-bromostyrene derivatives and an α,β-unsaturated aldehyde, followed by oxidation of the resulting divinyl alcohol. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| Divinyl ketone | Water (or H₂S) | Tetrahydropyran-4-one (or Tetrahydrothiopyran-4-one) | researchgate.net |

This methodology provides a convergent route to substituted tetrahydropyran-4-ones, which are valuable precursors to 4-substituted tetrahydropyran-4-ols like the title compound.

Intramolecular Cyclization Reactions (e.g., Iodo-aldol Cyclizations)

Intramolecular cyclization reactions represent a direct method for forming the tetrahydropyran ring. A notable example is the intramolecular iodo-aldol cyclization, which can be used to produce heterocycles from prochiral α-substituted enoate aldehydes and ketones. organic-chemistry.org This reaction proceeds in good yields and is highly trans-selective, arranging the hydroxyl and iodomethyl groups on opposite faces of the newly formed ring system. organic-chemistry.org This method is particularly valuable for creating quaternary centers adjacent to secondary or tertiary centers, a common structural feature in complex natural products. organic-chemistry.org

Palladium-Catalyzed C-H Activation and Cyclization Strategies

Modern synthetic chemistry has increasingly turned to palladium-catalyzed C-H activation as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net These reactions offer an atom-economical approach to building complex molecules. The general catalytic cycle for these transformations often involves a ligand-directed C-H activation to generate a cyclopalladated intermediate. nih.gov This intermediate, typically a Pd(II) species, undergoes a two-electron oxidation to a Pd(IV) species, followed by reductive elimination to form the desired bond and regenerate the active catalyst. nih.gov

While direct application to this compound is specific, the principle has been demonstrated in the synthesis of related pyranone structures. For instance, palladium-catalyzed oxidative carbonylation of 2-arylphenols, proceeding through C-H bond activation, has been used to construct benzopyranone derivatives under mild conditions. nih.gov Such strategies hold significant potential for the development of novel cyclization pathways to form tetrahydropyran rings.

Diversity-Oriented Synthesis of Substituted Tetrahydropyran Systems

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for biological screening. nih.govcam.ac.uk This approach is not directed at a single target but rather at broadly exploring chemical space to discover new bioactive compounds. cam.ac.uk The tetrahydropyran scaffold is an excellent candidate for DOS due to its prevalence in natural products and its capacity for stereochemical and functional group diversity. nih.gov

Oxidative Carbon-Hydrogen Bond Activation in Pyranone Synthesis

A key strategy in the diversity-oriented synthesis of tetrahydropyran systems involves oxidative carbon-hydrogen bond activation. nih.gov For example, a library of (2RS,6RS)-2,6-disubstituted dihydro-2H-pyran-4(3H)ones has been synthesized using a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated reaction. nih.govscilit.com This versatile methodology proceeds through the formation of an oxocarbenium ion from benzylic and allylic ethers, which is then trapped by an intramolecular nucleophilic addition to form the tetrahydropyranone ring with high diastereocontrol. nih.gov The resulting tetrahydropyranones serve as key intermediates that can be further modified or reduced to the corresponding tetrahydropyran-4-ols to introduce additional stereochemical diversity. nih.gov

| Compound Name | Starting Material | Key Reagent | Resulting Structure |

|---|---|---|---|

| (2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-hydroxyethyl)dihydro-2H-pyran-4(3H)-one | Acyclic ether precursor | DDQ | Tetrahydropyranone core |

| 2-((2RS,6RS)-6-(4-methoxyphenyl)-4-oxotetrahydro-2H-pyran-2-yl)ethyl methanesulfonate | Corresponding alcohol | Methane sulfonyl chloride | Mesylated intermediate for further functionalization |

Application of Click Chemistry for Tetrahydropyran Derivatization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for derivatizing core scaffolds in a diversity-oriented synthesis. organic-chemistry.org This reaction is high-yielding, stereospecific, and tolerant of a wide range of functional groups, making it ideal for rapidly generating libraries of compounds. organic-chemistry.orgresearchgate.net

In the context of tetrahydropyran synthesis, an azide-functionalized tetrahydropyranone can be reacted with a variety of terminal alkynes to produce a diverse set of triazole-substituted products. nih.govmdpi.com This approach has been used to create libraries of non-natural compounds for high-throughput screening. nih.gov The reaction is typically performed under mild, often aqueous, conditions. mdpi.com This strategy has been extended to include the synthesis of linked benzotriazole (B28993) and pyrazole (B372694) motifs, further expanding the structural diversity of the resulting library. nih.govmdpi.com

| Derivative Name | Alkyne/Reagent Used | Catalyst System | Type of Linkage |

|---|---|---|---|

| (2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one | Phenylacetylene | Copper(II) sulfate (B86663) / Sodium ascorbate | Triazole |

| (2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one | Trimethylsilylacetylene | Copper(II) sulfate / Sodium ascorbate | Triazole |

| (2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one | 4-Ethynylpyridine hydrochloride | Copper(II) sulfate / Sodium ascorbate | Triazole |

| (2RS,6RS)-2-(2-(1H-Benzo[d] nih.govscilit.commdpi.comtriazol-1-yl)ethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4(3H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Cesium fluoride | Benzotriazole |

| (2RS,6RS)-2-(2-(1H-Pyrazol-1-yl)ethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4(3H)-one | (From mesylate precursor) | - | Pyrazole |

Convergent and Multi-step Synthetic Approaches to Tetrahydropyran-4-ol Derivatives

Convergent synthesis involves the independent synthesis of molecular fragments that are later combined to form the final product. One such approach to the 2-hydroxypyran motif involves the esterification of two key fragments, followed by an intramolecular reductive cyclization to form the ring. organic-chemistry.org

Multi-step reactions, such as the Prins cyclization, are a cornerstone of tetrahydropyran synthesis. researchgate.net The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone is a powerful method for constructing the tetrahydropyran-4-ol skeleton. researchgate.net A modern variation, the silyl (B83357) enol ether Prins cyclization, provides a diastereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones, which are direct precursors to the desired tetrahydropyran-4-ols. nih.gov This method is tolerant of many functional groups and allows for the modular synthesis of the hydroxy silyl enol ether precursor, enabling the creation of a wide array of substituted products with high diastereoselectivity. nih.gov

Green Chemistry Principles in Tetrahydropyran-4-ol Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. epitomejournals.com In the synthesis of pyran derivatives, this has led to the development of more environmentally benign protocols. nih.gov

Key green approaches include the use of water as a solvent, which is the most environmentally friendly medium available. nih.gov Multicomponent reactions, which combine three or more reactants in a single step to form a product that contains the essential parts of all starting materials, are also a hallmark of green synthesis due to their high atom economy and procedural simplicity. nih.gov Furthermore, there is a strong focus on developing reusable heterogeneous catalysts, such as silica-based catalysts or magnetic nanoparticles, which can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov A specific example is the Prins cyclization of homoallylic alcohols with aldehydes, which can be efficiently catalyzed by phosphomolybdic acid in water at room temperature to provide tetrahydropyran-4-ol derivatives with high yields and selectivity. organic-chemistry.org

Solvent-Free Conditions and Environmentally Benign Catalysts

The Prins cyclization, a key reaction for forming the tetrahydropyran ring, has been adapted to align with the principles of green chemistry. This involves the reaction between a homoallylic alcohol and an aldehyde, which can be effectively promoted under solvent-free conditions using solid-phase catalysts or by simple mechanical grinding. nih.govscielo.br This approach not only minimizes the use of hazardous organic solvents but also simplifies the purification process, as the catalyst can often be removed by simple filtration. nih.govnih.gov

A notable solvent-free method involves grinding an aldehyde and a homoallylic alcohol with a catalytic amount of p-toluenesulfonic acid (p-TSA) adsorbed on silica (B1680970) gel. scielo.br This technique has been successfully used to synthesize commercial tetrahydropyran odorants, demonstrating its practical utility. scielo.br Similarly, acid-modified clays (B1170129) have proven to be promising catalysts for the solvent-free synthesis of tetrahydropyranols under mild conditions. researchgate.net The use of such heterogeneous catalysts is advantageous as they are often reusable, cost-effective, and reduce waste generation. researchgate.net

In addition to completely solvent-free systems, water is often employed as an environmentally benign solvent. For instance, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization in water at room temperature, yielding tetrahydropyran-4-ol derivatives with high selectivity. organic-chemistry.org The use of water as a solvent makes the procedure simple, cost-effective, and environmentally friendly. organic-chemistry.org Other green catalytic systems include ionic liquids and metal-organic frameworks (MOFs), which can be used in solvent-free mechanochemical processes, such as ball milling, to produce 4H-pyrans with excellent yields. nih.govnih.gov

The following table summarizes various environmentally benign catalytic systems used for the synthesis of analogous tetrahydropyran-4-ols.

| Catalyst System | Reactants | Conditions | Solvent | Yield | Reference |

| p-TSA on Silica Gel | Aldehyde, Homoallylic alcohol | Grinding, Room Temp. | Solvent-free | Good | scielo.br |

| Acid-modified Clays | Isovaleraldehyde, Isoprenol | Mild heat | Solvent-free | 65-72% | researchgate.net |

| Phosphomolybdic Acid | Aldehyde, Homoallylic alcohol | Room Temp. | Water | High | organic-chemistry.org |

| Trimethylsilyl halide | Aldehyde, Homoallylic alcohol | Room Temp. | Solvent-free | Good to Excellent | nih.govresearchgate.net |

| Cu₂(NH₂-BDC)₂(DABCO) (MOF) | Aldehyde, Malononitrile, 1,3-dicarbonyl | Ball-milling, Room Temp. | Solvent-free | Good to Excellent | nih.gov |

| Choline Hydroxide [Ch][OH] | Aromatic aldehyde, Malononitrile, Dimedone | Not specified | Aqueous | Good to Excellent | nih.gov |

Atom Economy and Efficiency in Synthetic Protocols

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov Reactions with high atom economy are inherently less wasteful, as fewer atoms are converted into byproducts. nih.gov

The synthesis of this compound and its analogs through the Prins cyclization is an excellent example of an atom-economical process. The reaction is an addition reaction, where a homoallylic alcohol and an aldehyde combine to form the tetrahydropyran ring. nih.gov In an ideal Prins cyclization, all atoms from the starting materials are incorporated into the final product, leading to a theoretical atom economy of 100%. nih.gov This stands in stark contrast to less efficient reaction types like substitutions and eliminations, which inherently generate stoichiometric byproducts. nih.gov

Elucidation of Reaction Mechanisms and Mechanistic Studies for 4 Cyclopentyltetrahydro 2h Pyran 4 Ol Transformations

Detailed Mechanistic Analysis of Prins Cyclization for Tetrahydropyran-4-ol Formation

The Prins cyclization is a powerful acid-catalyzed reaction for the synthesis of tetrahydropyran-4-ol derivatives. The reaction involves the condensation of a homoallylic alcohol with an aldehyde. researchgate.net In the specific context of 4-Cyclopentyltetrahydro-2H-pyran-4-OL, the likely precursors would be a homoallylic alcohol containing a cyclopentyl group and formaldehyde (B43269) or a related electrophile.

The generally accepted mechanism commences with the activation of the aldehyde by a Brønsted or Lewis acid, generating a highly electrophilic oxocarbenium ion. This is followed by the nucleophilic attack of the alkene moiety of the homoallylic alcohol on the oxocarbenium ion. This key carbon-carbon bond-forming step proceeds through a chair-like transition state, which dictates the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov The resulting cyclized intermediate is a tertiary carbocation, which is then trapped by a nucleophile, typically water in aqueous workup, to yield the final tetrahydropyran-4-ol product. organic-chemistry.org

The stereoselectivity of the Prins cyclization is a crucial aspect, with the formation of all-cis-2,4,6-trisubstituted tetrahydropyrans being favored. This preference is attributed to the stabilization of the carbocation intermediate through hyperconjugation in a conformation where the substituents adopt equatorial positions. beilstein-journals.org

A general representation of the Prins cyclization mechanism is outlined below:

| Step | Description | Intermediate/Transition State |

| 1 | Acid-catalyzed activation of the aldehyde. | Oxocarbenium ion |

| 2 | Nucleophilic attack of the homoallylic alcohol's double bond. | Chair-like transition state |

| 3 | Formation of a cyclic carbocation intermediate. | Tetrahydropyranyl cation |

| 4 | Nucleophilic trapping by water. | Protonated tetrahydropyran-4-ol |

| 5 | Deprotonation. | Final tetrahydropyran-4-ol product |

Mechanistic Investigations of Cyclization Reactions Leading to Substituted Tetrahydropyrans

Beyond the classical Prins cyclization, other mechanistic pathways have been explored for the synthesis of substituted tetrahydropyrans. These investigations often focus on expanding the scope of the reaction to include a wider variety of substituents and to control the diastereoselectivity of the products.

One area of investigation involves the use of different terminating groups for the cyclization. For instance, ene-carbamates have been shown to be effective terminators, proceeding through a diequatorial chair-like conformation of the oxocarbenium ion to yield an N-acyliminium ion, which is subsequently hydrolyzed to the corresponding tetrahydropyran-4-one. nih.gov

Furthermore, the nature of the substituents on the reactants can significantly influence the reaction pathway. For example, the presence of an iron ligand on the homoallylic alcohol can control the selectivity between a classical oxocarbenium route and a competing [2+2] pathway. nih.gov Alkyl substituents tend to favor the formation of crossed tetrahydropyran (B127337) derivatives, while phenyl groups can promote a thermodynamically favored 2-oxonia-Cope rearrangement. nih.gov

Investigations into the reactivity of cyclopropylcarbinols in the presence of a Brønsted acid have revealed a Prins-type reaction mechanism. In this case, the opening of the cyclopropane (B1198618) ring generates a homoallylic cation that can then react with an aldehyde to form 2,4,6-trisubstituted tetrahydropyrans. beilstein-journals.org

Catalytic Reaction Pathways and Intermediates in Tetrahydropyran Synthesis

The choice of catalyst plays a pivotal role in directing the course of tetrahydropyran synthesis, influencing both reaction efficiency and stereoselectivity. A variety of Brønsted and Lewis acids have been employed to catalyze these transformations.

Lewis Acid Catalysis: Lewis acids such as SnCl4, BiCl3, and InCl3 have been successfully used to promote Prins-type cyclizations. beilstein-journals.org For instance, an SnCl4-catalyzed reaction can be utilized in the synthesis of 4-chlorotetrahydropyran, a versatile intermediate for further functionalization. beilstein-journals.org The mechanism with Lewis acids involves the coordination of the acid to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the subsequent nucleophilic attack. The counterion of the Lewis acid can also play a role in the product distribution. For example, when using TMSBr, an intimate ion pair is formed, leading to the exclusive formation of the axial adduct. In contrast, with SnBr4, a solvent-separated ion pair is generated, resulting in preferential equatorial addition of the bromide. beilstein-journals.org

Brønsted Acid Catalysis: Brønsted acids, including trifluoroacetic acid (TFA) and phosphomolybdic acid, are also effective catalysts. beilstein-journals.orgorganic-chemistry.org Phosphomolybdic acid, in particular, offers the advantage of enabling the reaction to be carried out in water at room temperature, providing a more environmentally friendly approach. organic-chemistry.org Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze asymmetric Prins cyclizations, yielding functionalized 4-methylenetetrahydropyrans with high regio- and enantioselectivities.

The key intermediate in all these catalytic pathways is the oxocarbenium ion, generated from the aldehyde and the acid catalyst. The stability and reactivity of this intermediate are crucial for the success of the cyclization.

| Catalyst Type | Example Catalyst | Role in Mechanism |

| Lewis Acid | SnCl4, InCl3 | Activation of the aldehyde by coordination to the carbonyl oxygen. |

| Brønsted Acid | TFA, Phosphomolybdic Acid | Protonation of the carbonyl oxygen to form the oxocarbenium ion. |

Computational and Experimental Studies of Reaction Kinetics and Thermodynamics

Computational Studies: Density Functional Theory (DFT) calculations have been employed to elucidate the stereochemical outcomes of the Prins cyclization. These studies have confirmed that the formation of all-cis-2,4,6-trisubstituted tetrahydropyrans is favored due to the stabilization of the carbocation intermediate via hyperconjugation when the substituents are in equatorial positions. beilstein-journals.org Theoretical studies on the intramolecular cyclization of related systems, such as O-tosyl phytosphingosines, have utilized DFT to analyze the energy barriers of each elementary step, providing a rationale for the observed reactivity and stereoselectivity. researchgate.netnih.gov Such computational approaches are invaluable for understanding the intricate balance of steric and electronic effects that govern these reactions. The transition states are located, and their energies are calculated to predict the most favorable reaction pathways. researchgate.net

Experimental Studies: Experimental investigations into the kinetics of tetrahydropyran formation often involve monitoring the reaction progress over time under various conditions (e.g., temperature, catalyst loading, substrate concentration). These studies can reveal the rate-determining step of the reaction. For instance, in some cyclization reactions, the initial tosylation step has been identified as the rate-limiting step. researchgate.net The interplay between thermodynamics and kinetics is also a critical factor. In some cases, non-equilibrium kinetic byproducts may form initially, which then rearrange to the thermodynamically more stable product under the reaction conditions.

The development of detailed chemical kinetics models, particularly for the oxidation and combustion of tetrahydropyran, highlights the complexity of the reaction networks involved. nsf.govnsf.gov These models, which include numerous elementary reactions, are validated against experimental data from techniques such as rapid compression machines and jet-stirred reactors. nsf.govnsf.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclopentyltetrahydro 2h Pyran 4 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), a complete assignment of all proton and carbon signals can be achieved.

For analogues like Tetrahydro-2H-pyran-4-ol, the ¹H NMR spectrum typically exhibits distinct signals for the protons on the pyran ring and the hydroxyl group. The chemical shifts and coupling patterns of the axial and equatorial protons provide valuable information about the conformation of the six-membered ring. The protons adjacent to the ring oxygen (C2 and C6) are expected to appear at a lower field (higher ppm) due to the deshielding effect of the oxygen atom.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the hydroxyl group (C4) and the carbons adjacent to the ring oxygen (C2 and C6) will resonate at a lower field compared to the other saturated carbon atoms in the ring.

¹H NMR Spectral Data for Tetrahydro-2H-pyran-4-ol

| Proton Assignment | Chemical Shift (ppm) |

| H-2, H-6 (axial) | ~3.4-3.5 |

| H-2, H-6 (equatorial) | ~3.9-4.0 |

| H-3, H-5 (axial) | ~1.5-1.6 |

| H-3, H-5 (equatorial) | ~1.8-1.9 |

| H-4 (axial) | ~3.7-3.8 |

| -OH | Variable |

¹³C NMR Spectral Data for Tetrahydro-2H-pyran-4-ol

| Carbon Assignment | Chemical Shift (ppm) |

| C-4 | ~67-68 |

| C-2, C-6 | ~63-64 |

| C-3, C-5 | ~34-35 |

2D NMR techniques would further confirm these assignments by establishing connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the calculation of its elemental composition. For 4-Cyclopentyltetrahydro-2H-pyran-4-OL, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C10H18O2.

The fragmentation analysis in mass spectrometry provides valuable structural information. For the analogue Tetrahydro-4H-pyran-4-ol, the mass spectrum shows characteristic fragmentation patterns. nih.gov The molecular ion peak (M+) may be observed, and common fragmentation pathways would involve the loss of a water molecule (M-18) from the alcohol, as well as cleavage of the pyran ring. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration are common fragmentation mechanisms for cyclic ethers and alcohols.

Key Fragmentation Peaks for Tetrahydro-4H-pyran-4-ol

| m/z | Proposed Fragment |

| 102 | [M]+ |

| 84 | [M-H₂O]+ |

| 57 | [C₄H₉]+ |

| 44 | [C₂H₄O]+ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclopentyl and pyran rings would appear in the 2850-3000 cm⁻¹ region. A characteristic C-O stretching vibration for the ether linkage in the pyran ring would be observed in the 1050-1150 cm⁻¹ region.

Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch | 3200-3600 | IR |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C-O stretch (ether) | 1050-1150 | IR |

| C-O stretch (alcohol) | 1000-1260 | IR |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

For this compound, a successful single-crystal X-ray diffraction experiment would reveal the chair conformation of the tetrahydropyran (B127337) ring and the orientation of the cyclopentyl and hydroxyl substituents (axial or equatorial). It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.

As of the latest literature search, no publicly available X-ray crystallographic data for this compound or its close analogues could be found.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Isomeric Separation

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of a compound and for separating isomers.

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The retention time of the compound on a given GC column under specific conditions (e.g., temperature program, carrier gas flow rate) is a characteristic property that can be used for identification and quantification. For the analogue 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, a Kovats retention index has been reported, which is a standardized measure of retention time. nih.gov

HPLC can be used for the analysis of a wider range of compounds, including those that are not sufficiently volatile for GC. nih.gov Different HPLC modes, such as normal-phase or reversed-phase, can be employed to achieve optimal separation. For compounds like this compound, which may exist as stereoisomers, chiral chromatography (either GC or HPLC with a chiral stationary phase) would be necessary to separate and quantify the different enantiomers and diastereomers.

Chromatographic Data for an Analogue (2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-)

| Technique | Parameter | Value |

| Gas Chromatography | Kovats Retention Index (non-polar column) | 1200 |

Computational Chemistry and Theoretical Investigations of 4 Cyclopentyltetrahydro 2h Pyran 4 Ol

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and electronic properties of chemical systems. For derivatives of tetrahydropyran (B127337), DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to yield reliable results. montclair.edu Geometry optimization of 4-Cyclopentyltetrahydro-2H-pyran-4-OL using DFT would provide precise information on bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional arrangement of the atoms.

The electronic structure analysis derived from DFT calculations offers a detailed picture of the electron distribution within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. Such maps are crucial for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the oxygen atoms of the hydroxyl group and the pyran ring are expected to be electron-rich, while the hydrogen atom of the hydroxyl group would be electron-deficient.

Theoretical calculations for similar heterocyclic compounds have demonstrated that DFT is a valuable tool for investigating electronic structure. By applying these methods to this compound, a fundamental understanding of its intrinsic electronic characteristics can be achieved.

Quantum Chemical Calculations of Energetic Profiles and Transition States for Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out their energetic profiles. nih.gov These calculations can determine the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information allows for the prediction of reaction rates and the identification of the most favorable reaction pathways.

For this compound, such calculations could be employed to study various potential reactions, such as dehydration, oxidation, or reactions involving the hydroxyl group. By locating the transition state structures and calculating their corresponding activation energies, one can predict the feasibility of a proposed reaction mechanism under specific conditions. arxiv.org For example, the study of hydrogen abstraction from a tetrahydropyran ring has been successfully modeled using computational methods to create probable reaction profiles. montclair.edu

These computational approaches can also explore the influence of different catalysts or solvent effects on the reaction energetics, providing a comprehensive understanding of the reaction landscape.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgucsb.edu The energy and spatial distribution of these orbitals provide significant insights into a molecule's reactivity and the types of reactions it is likely to undergo.

For this compound, the HOMO is expected to be localized on the oxygen atoms, indicating these sites are the most nucleophilic and likely to donate electrons in a reaction. Conversely, the LUMO would indicate the most electrophilic sites, where the molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

DFT calculations can accurately predict the energies and visualize the shapes of the HOMO and LUMO of this compound. This analysis is fundamental for predicting its behavior in various chemical reactions, including cycloadditions and electrophilic or nucleophilic substitutions. chemijournal.com The implications of FMO analysis extend to understanding reaction mechanisms at a fundamental electronic level. unesp.br

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Highest Occupied Molecular Orbital, primarily located on the oxygen atoms. |

| LUMO | 2.1 | Lowest Unoccupied Molecular Orbital, distributed over the carbon-oxygen bonds. |

| HOMO-LUMO Gap | 11.6 | A large gap suggests high kinetic stability. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. bookpi.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, a detailed assignment of the peaks to specific atoms in the molecule can be made. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR spectrum. Discrepancies between calculated and experimental values can often be reconciled by applying scaling factors to the theoretical data.

The validation of experimental data with computational predictions provides a high degree of confidence in the structural characterization of the molecule. This integrated approach has been successfully applied to various pyran compounds. bookpi.org

Conformation Analysis and Conformational Landscapes of the Tetrahydropyran-4-ol Ring

The tetrahydropyran ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable. researchgate.net The substituents on the ring can influence the preference for a particular chair conformation (axial vs. equatorial). For this compound, the cyclopentyl group and the hydroxyl group at the C4 position will have specific conformational preferences.

Computational methods can be used to perform a detailed conformational analysis of the molecule. By calculating the relative energies of different possible conformers, the most stable conformation and the energy barriers for interconversion between them can be determined. This creates a conformational landscape that describes the dynamic behavior of the molecule. nih.gov

For substituted tetrahydropyran-4-one derivatives, which are structurally related to the title compound, studies have shown that the heterocyclic ring can be slightly flattened. researchgate.net X-ray diffraction analysis of similar compounds has confirmed the pseudo-equatorial positioning of aryl groups. researchgate.net Such computational and experimental analyses are crucial for understanding the three-dimensional structure and stereochemistry of this compound.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Cyclopentyl Group Position | Hydroxyl Group Position | Relative Energy (kcal/mol) |

| 1 (Chair) | Equatorial | Axial | 0.5 |

| 2 (Chair) | Equatorial | Equatorial | 0.0 |

| 3 (Boat) | - | - | 5.8 |

Note: The values in this table are illustrative and represent the type of data obtained from conformational analysis calculations.

Investigation of Tautomerism and Isomerism in Related Pyranone Systems

Tautomerism is a phenomenon where isomers, known as tautomers, interconvert through a chemical reaction. orientjchem.org While this compound itself is not expected to exhibit significant tautomerism, related pyranone systems, which contain a carbonyl group, can undergo keto-enol tautomerization. nih.gov Computational studies on such systems can provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. researchgate.net

The investigation of isomerism in related systems can also be aided by computational chemistry. nih.gov By calculating the relative energies of different structural isomers, it is possible to predict which isomers are more likely to be formed under thermodynamic control. researchgate.net For instance, computational protocols have been developed to identify the most stable isomers within a family of compounds with the same chemical formula. nih.gov These studies are important for understanding the potential for isomerization reactions and for identifying the most stable structures in related chemical systems.

Chemical Transformations and Derivatization Strategies for 4 Cyclopentyltetrahydro 2h Pyran 4 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The tertiary hydroxyl group in 4-Cyclopentyltetrahydro-2H-pyran-4-OL is the primary site for functionalization. General organic chemistry principles suggest several potential transformations.

Oxidation: Direct oxidation of the tertiary alcohol is not possible without cleavage of a carbon-carbon bond.

Etherification: Acid-catalyzed etherification with other alcohols would likely be low-yielding due to steric hindrance and the potential for elimination side reactions. The Williamson ether synthesis, involving deprotonation to the alkoxide followed by reaction with an alkyl halide, could be a more viable route to ethers, though this is speculative in the absence of specific studies.

Esterification: Esterification with acid chlorides or anhydrides in the presence of a base is a plausible transformation. The reactivity would be influenced by the steric bulk of both the acylating agent and the tertiary alcohol.

A summary of these potential, though not experimentally verified for this specific compound, transformations is presented below.

| Transformation | Reagents | Potential Product | Notes |

| Etherification | 1. NaH2. R-X | 4-alkoxy-4-cyclopentyltetrahydro-2H-pyran | Based on general Williamson ether synthesis. |

| Esterification | Acyl chloride, Pyridine | 4-cyclopentyltetrahydro-2H-pyran-4-yl ester | Standard esterification of a tertiary alcohol. |

Selective Modifications and Functionalization of the Cyclopentyl Substituent

No literature was found describing the selective functionalization of the cyclopentyl ring in this compound. Reactions such as halogenation or nitration would likely be unselective and could also react with the tetrahydropyran (B127337) ring.

Ring-Opening Reactions and Rearrangements of the Tetrahydropyran Core

The tetrahydropyran ring is generally stable under many conditions. However, strong acids in conjunction with heat could potentially induce ring-opening or rearrangement reactions. For instance, acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an adjacent double bond, which might then facilitate further rearrangements or ring cleavage, but no specific examples for this compound have been documented.

Stereoselective Derivatization and Introduction of Chirality

This compound is an achiral molecule. The introduction of chirality would require a reaction that creates a new stereocenter. While there are methods for the asymmetric synthesis of related tetrahydropyran derivatives, such as the Prins cyclization using chiral catalysts, the stereoselective derivatization of the pre-formed achiral this compound has not been described in the available literature.

Synthesis of Advanced Intermediates and Complex Molecular Architectures from this compound

The absence of primary research on the derivatization of this compound means there are no documented examples of its use as a building block in the synthesis of more complex molecules or pharmaceutical intermediates. Its potential as a synthetic intermediate remains unexplored in the publicly accessible scientific literature.

Applications in Organic Synthesis As a Versatile Building Block

Utilization of 4-Cyclopentyltetrahydro-2H-pyran-4-OL as a Scaffold for Target Molecule Synthesis

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be appended to create a library of compounds for biological screening. The tetrahydropyran (B127337) ring system is considered an excellent scaffold due to its metabolic stability, favorable pharmacokinetic properties, and its ability to present substituents in well-defined three-dimensional orientations.

The 4-hydroxytetrahydropyran framework, as seen in this compound, is a particularly useful starting point for generating molecular diversity. nih.gov The hydroxyl group serves as a versatile chemical handle for further functionalization. For instance, it can be readily converted into an azide, which can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or be reduced to an amine. nih.gov These transformations open pathways to a wide array of sp³-rich, complex molecules that are highly desirable in drug discovery programs. sygnaturediscovery.com The cyclopentyl group at the C4 position provides a specific lipophilic vector that can be crucial for binding to biological targets.

Table 1: Potential Derivatization Reactions from the 4-Hydroxytetrahydropyran Scaffold This table illustrates general transformations applicable to the 4-hydroxytetrahydropyran core structure.

| Starting Scaffold | Reagents | Product Functional Group | Potential Subsequent Reactions |

|---|

Role in the Construction of Complex Natural Products and Synthetic Compounds

The tetrahydropyran motif is a cornerstone in the architecture of numerous complex natural products, many of which exhibit potent biological activities. nih.govresearchgate.net These include anti-inflammatory compounds like Cryptoconcatone H and anti-osteoporotic agents such as Diospongin B. holycross.edu Synthetic strategies aimed at these molecules often rely on the stereocontrolled construction of a substituted THP ring as a key step.

While this compound itself has not been explicitly cited as an intermediate in the total synthesis of a major natural product, its structural elements are representative of the challenges and opportunities in this field. The synthesis of such 4-substituted tetrahydropyran-4-ols is often achieved via the Prins cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. organic-chemistry.orgnih.gov The stereochemical outcome of this reaction can be controlled to produce specific isomers, which is critical for the total synthesis of complex targets. researchgate.net The resulting tertiary alcohol can then guide further stereoselective transformations on the ring or be used as an attachment point for other fragments of the target molecule.

Design and Synthesis of Chiral Auxiliaries and Ligands Incorporating the Tetrahydropyran Skeleton

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, having imparted chirality to the product. The rigid, chair-like conformation of the tetrahydropyran ring makes it an attractive framework for the design of new chiral auxiliaries. springerprofessional.de

By preparing an enantiomerically pure form of a substituted tetrahydropyran derivative, one can create a chiral environment that biases the approach of reagents to a prochiral center. For example, a chiral tetrahydropyran-containing alcohol could be esterified with a prochiral carboxylic acid. Subsequent enolate formation and alkylation would proceed diastereoselectively, controlled by the steric and electronic properties of the THP auxiliary. While specific applications of this compound as an auxiliary are not documented, the principle is well-established with other heterocyclic systems. nih.govresearchgate.net Similarly, chiral tetrahydropyran-based structures can be elaborated into bidentate or monodentate ligands for asymmetric catalysis, where the THP skeleton provides a robust and predictable scaffold to orient coordinating groups.

Development of Novel Synthetic Methodologies Utilizing Tetrahydropyran-4-ol Derivatives

Research into the synthesis and reactivity of tetrahydropyranols continuously drives the development of new synthetic methods. The Prins cyclization remains a central focus, with ongoing efforts to develop milder, more efficient, and highly stereoselective catalytic systems. organic-chemistry.orgrsc.org For instance, catalysts based on phosphomolybdic acid have been shown to efficiently produce tetrahydropyran-4-ol derivatives in water, offering a green and cost-effective alternative to traditional methods. organic-chemistry.org

Furthermore, reactions involving tetrahydropyran-4-ol derivatives are being explored. A key reaction is the silyl (B83357) enol ether Prins cyclization, which provides access to cis-2,6-disubstituted tetrahydropyran-4-ones with high diastereoselectivity. acs.org Organocatalytic methods are also emerging as a powerful tool for the asymmetric synthesis of highly functionalized tetrahydropyrans through cascade reactions. nih.govresearchgate.net These methodologies, while demonstrated on other substrates, are broadly applicable and could be adapted for the synthesis and transformation of compounds like this compound, thereby expanding the synthetic chemist's toolkit for creating complex oxygen-containing heterocycles.

Table 2: Key Methodologies for Synthesis of Tetrahydropyran-4-ol Derivatives

| Methodology | Reactants | Catalyst/Reagent Example | Key Features |

|---|---|---|---|

| Prins Cyclization | Homoallylic alcohol + Aldehyde | InCl₃, Perrhenic acid, Phosphomolybdic acid | Forms C-C and C-O bonds; stereoselective formation of THP-4-ol ring. organic-chemistry.orgrsc.org |

| Silyl Enol Ether Prins Cyclization | Hydroxy silyl enol ether + Aldehyde | Lewis Acid (e.g., TMSOTf) | High diastereoselectivity for cis-2,6-disubstituted tetrahydropyran-4-ones. acs.org |

| Intramolecular Oxa-Michael Addition | Unsaturated hydroxy-ketone/ester | Base or Acid | Forms the THP ring via 6-endo-trig cyclization. nih.gov |

| Organocatalytic Cascade | Nitroalkene + Ynal + β-keto ester | Squaramide-based organocatalyst | Asymmetric synthesis of highly functionalized THPs with multiple stereocenters. nih.gov |

Future Research Directions and Emerging Trends in the Chemistry of 4 Cyclopentyltetrahydro 2h Pyran 4 Ol

Development of More Efficient and Stereoselective Synthetic Pathways

The synthesis of complex molecules like 4-Cyclopentyltetrahydro-2H-pyran-4-OL, which contains a stereocenter at the C4 position, demands high levels of control over the three-dimensional arrangement of its atoms. Future research will undoubtedly focus on the development of more efficient and highly stereoselective synthetic methods. A promising area of investigation is the use of catalytic asymmetric reactions. For instance, asymmetric Prins cyclizations, intramolecular oxa-Michael additions, and organocatalyzed cycloetherifications are powerful strategies for constructing the tetrahydropyran (B127337) ring with high enantiomeric and diastereomeric purity. nih.gov

Furthermore, the development of novel catalytic systems, including those based on earth-abundant and non-toxic metals, will be a key trend. These new catalysts are expected to offer improved reactivity and selectivity, reducing the need for protecting groups and leading to more atom-economical and environmentally friendly synthetic routes. The scalability of these stereoselective methods will also be a critical consideration, ensuring that laboratory-scale successes can be translated into larger-scale production. nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

| Feature | Traditional Synthetic Design | AI-Driven Synthetic Design |

| Route Identification | Based on chemist's knowledge and literature precedence | Data-driven, exploring vast reaction space |

| Optimization | Often requires extensive empirical experimentation | Can be optimized in silico to predict optimal conditions |

| Novelty | Tends to rely on established and well-known reactions | Can uncover non-intuitive and novel synthetic connections |

| Time and Cost | Can be time-consuming and resource-intensive | Aims to reduce both development time and cost |

Exploration of Sustainable and Biocatalytic Approaches for Synthesis

The increasing demand for greener and more sustainable chemical processes is driving the exploration of biocatalytic methods for organic synthesis. Enzymes, with their high selectivity and ability to operate under mild conditions, are attractive alternatives to traditional chemical catalysts. researchgate.net For the synthesis of this compound, enzymes such as ketoreductases could be employed for the stereoselective reduction of a precursor ketone, establishing the chiral center at C4 with high enantiopurity. researchgate.net

Moreover, the principles of green chemistry will be increasingly integrated into synthetic planning. This includes the use of renewable starting materials, the reduction of solvent waste through the use of aqueous reaction media or solvent-free conditions, and the design of processes with higher energy efficiency. Biocatalytic approaches often align well with these principles, offering a pathway to more environmentally benign syntheses. researchgate.net

Discovery of Novel Reactivity Patterns and Chemical Transformations

Future research will also focus on uncovering new ways to functionalize the this compound scaffold. The development of novel chemical transformations will allow chemists to selectively modify different parts of the molecule, opening up avenues for the synthesis of a diverse range of derivatives. For example, new methods for C-H activation could enable the direct functionalization of the cyclopentyl ring or the tetrahydropyran core, bypassing the need for pre-functionalized starting materials.

The exploration of the reactivity of the tertiary alcohol at the C4 position will also be a key area of interest. Novel methods for its substitution or elimination could provide access to a variety of new compounds with potentially interesting biological activities. The discovery of such novel reactivity patterns will expand the chemical space accessible from this compound and enhance its value as a building block in medicinal chemistry and materials science. mdpi.com

Application of Flow Chemistry and Automated Synthesis for Scalable Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. mdpi.comnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. wiley-vch.de For the synthesis of this compound, a multi-step synthesis could be streamlined into a continuous flow process, minimizing manual handling and reducing production time. beilstein-journals.org

The integration of automated synthesis platforms with flow chemistry will further enhance the efficiency and reproducibility of chemical production. beilstein-journals.org These automated systems can perform reactions, purify products, and analyze results with minimal human intervention, enabling high-throughput synthesis and optimization. The application of these technologies will be crucial for the scalable and cost-effective production of this compound and its derivatives. goflow.at

Q & A

What are the optimal reaction conditions for synthesizing 4-Cyclopentyltetrahydro-2H-pyran-4-OL derivatives?

Basic Research Focus

Synthesis of this compound and its derivatives often involves multi-step reactions, including hydrogenation, cyclization, or substitution. A stannane-free hydrodehalogenation protocol (e.g., for 4-halo-tetrahydropyrans) is preferred to avoid toxic reagents. Key parameters include:

Methodological Insight : Optimize yield by controlling reaction stoichiometry and using inert atmospheres to prevent oxidation. Monitor intermediates via TLC or HPLC .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Focus

Structural validation requires a combination of techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentyl and pyran ring substituents (e.g., δ 3.5–4.5 ppm for pyran oxygen protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 213.32 g/mol for C₁₂H₂₃NO₂ derivatives) .

- X-ray Crystallography : Resolve stereochemistry and confirm chair conformation of the tetrahydropyran ring .

Methodological Insight : Use deuteration (e.g., D₂O exchange) to identify labile hydroxyl protons in NMR .

How do steric and electronic effects of the cyclopentyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

The cyclopentyl group introduces steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents. Electronic effects (e.g., electron-donating substituents) stabilize carbocation intermediates. Key observations:

- Steric Impact : Reduced reaction rates with bulky nucleophiles (e.g., tert-butoxide) due to hindered access to the hydroxyl group .

- Electronic Tuning : Electron-withdrawing groups (e.g., NO₂) on the pyran ring enhance leaving-group ability in substitution reactions .

Methodological Insight : Use computational modeling (DFT) to predict transition-state geometries and validate with kinetic studies .

What strategies can resolve contradictions in reported biological activity data for this compound analogs?

Advanced Research Focus

Discrepancies in bioactivity often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Purity Validation : Employ orthogonal purification (e.g., HPLC + recrystallization) to ensure ≥95% purity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results caused by experimental artifacts .

Methodological Insight : Cross-validate activity via in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches .

How can the thermal stability of this compound be assessed under different storage conditions?

Advanced Research Focus

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:

- TGA : Decomposition onset >150°C indicates suitability for room-temperature storage .

- DSC : Melting point (~80–100°C) and glass transition temperature (Tg) data inform formulation stability .

Methodological Insight : Store under argon in amber vials to prevent photodegradation and oxidative side reactions .

What are the key differences in reactivity between this compound and its sulfur-containing analogs (e.g., thiopyran derivatives)?

Advanced Research Focus

Sulfur substitution alters electronic and conformational properties:

- Electronic Effects : Thiopyrans exhibit lower oxidation potentials due to sulfur’s polarizability .

- Conformational Flexibility : Thiopyran rings adopt boat conformations more readily than oxygen analogs, affecting ligand-receptor interactions .

Methodological Insight : Compare reaction kinetics (e.g., oxidation with KMnO₄) and crystallographic data to quantify structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.